molecular formula C6H4F2N2O2 B13028284 3,4-Difluoro-5-nitroaniline

3,4-Difluoro-5-nitroaniline

Cat. No.: B13028284
M. Wt: 174.10 g/mol
InChI Key: OOOAKMRGMMHQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-5-nitroaniline is a fluorinated aromatic amine characterized by a nitro (-NO₂) group at position 5 and fluorine atoms at positions 3 and 4 on the benzene ring. This compound is structurally significant due to the electron-withdrawing effects of both fluorine and nitro groups, which influence its reactivity, solubility, and applications in pharmaceutical and agrochemical synthesis. Its presence in commercial catalogs (e.g., CymitQuimica) underscores its utility as a building block for complex organic molecules .

Properties

Molecular Formula

C6H4F2N2O2

Molecular Weight

174.10 g/mol

IUPAC Name

3,4-difluoro-5-nitroaniline

InChI

InChI=1S/C6H4F2N2O2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H,9H2

InChI Key

OOOAKMRGMMHQGJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-nitroaniline typically involves multiple steps, starting with the nitration of a suitable precursor. One common method involves the nitration of 3,4-difluoroaniline using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity. The choice of solvents, catalysts, and reaction conditions can significantly impact the overall efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-5-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

Anticancer Agents

3,4-Difluoro-5-nitroaniline derivatives have been explored for their potential as anticancer agents. For instance, compounds derived from this structure exhibit enhanced activity against certain cancer cell lines by inhibiting specific protein kinases involved in tumor growth. Research indicates that modifications to the nitro and fluoro groups can significantly influence the biological activity of these compounds.

Case Study:
A study demonstrated that a derivative of this compound showed superior inhibitory activity against the epidermal growth factor receptor (EGFR) mutations L858R/T790M compared to standard treatments like afatinib, highlighting its potential in targeted cancer therapy .

Antimicrobial Properties

The compound has also been synthesized into various derivatives that exhibit antimicrobial properties. Research has shown that certain derivatives possess significant antibacterial and antifungal activities, making them candidates for developing new antibiotics.

Data Table: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus0.25 μg/mL
2Candida albicans4 μg/mL
3Mycobacterium tuberculosis25 μg/mL

Agrochemical Applications

This compound is utilized in the synthesis of herbicides and pesticides. Its derivatives have been found to be effective against various pests and weeds, contributing to agricultural productivity.

Case Study:
A derivative was tested for its efficacy against common agricultural pests and demonstrated a significant reduction in pest populations compared to untreated controls. The compound's mode of action involves disrupting key metabolic pathways in target organisms.

Material Science Applications

In material science, this compound serves as an intermediate in the synthesis of polymers and dyes. Its unique electronic properties allow it to be incorporated into materials that require specific optical characteristics.

Data Table: Properties of Polymers Derived from this compound

Polymer TypeOptical PropertyApplication Area
Conductive PolymerHigh electrical conductivityElectronics
Photonic MaterialEnhanced light absorptionPhotovoltaics

Synthesis and Process Development

The synthesis of this compound has been optimized through various chemical processes, including nitration and fluorination techniques that enhance yield and purity.

Process Overview:
The preparation typically involves:

  • Nitration of an appropriate aniline precursor.
  • Fluorination using selective fluorinating agents.
  • Purification through crystallization or chromatography.

Research has focused on developing cost-effective methods that minimize environmental impact while maximizing yield.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-nitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy .

Comparison with Similar Compounds

Structural Isomerism and Substitution Patterns

The positional arrangement of substituents in fluoro-nitroaniline derivatives significantly impacts their properties:

  • 2,4-Difluoro-5-nitroaniline : A positional isomer with fluorine at positions 2 and 4. The nitro group at position 5 creates distinct electronic effects compared to 3,4-difluoro-5-nitroaniline, altering resonance stabilization and dipole moments .
  • 5-Nitro-2-fluoroaniline: A mono-fluoro isomer studied in , where the nitro group at position 5 and fluorine at position 2 exhibit reduced steric hindrance but weaker electron-withdrawing effects compared to di-fluoro analogs .

Table 1: Structural Comparison

Compound Substituent Positions (F, NO₂) Key Structural Feature
This compound F: 3,4; NO₂: 5 Adjacent fluorines enhance EWG effects
2,4-Difluoro-5-nitroaniline F: 2,4; NO₂: 5 Asymmetric fluorine distribution
5-Nitro-2-fluoroaniline F: 2; NO₂: 5 Single fluorine, minimal steric effects
Electronic Effects of Substituents
  • Nitro Group Position : The nitro group at position 5 in this compound exerts a stronger electron-withdrawing effect than in 2-nitro-5-fluoroaniline, as shown by molecular docking studies . This enhances acidity of the amine group (NH₂), influencing reactivity in coupling reactions.
  • Chloro and Methoxy Analogs: Compounds like 4-chloro-2-fluoro-5-nitroaniline () and 5-fluoro-2-methoxy-4-nitroaniline () demonstrate how substituents alter electronic profiles. Chloro groups are stronger electron-withdrawing groups (EWGs) than fluoro, while methoxy groups act as electron donors (EDGs), affecting solubility and reaction rates .
Steric Considerations
  • Methyl-Substituted Derivatives : highlights 4-fluoro-2-methyl-6-nitroaniline, where the methyl group introduces steric hindrance, reducing accessibility for nucleophilic attacks compared to this compound .
  • Fluorine vs. Bulkier Groups : The compact size of fluorine minimizes steric effects in this compound, enabling efficient participation in reactions like Ullmann couplings or Suzuki-Miyaura cross-couplings.
Physicochemical Properties
  • Melting Points: Fluorine and nitro groups generally increase melting points due to dipole interactions. For example, 4-fluoro-2-methyl-6-nitroaniline () has a higher melting point than non-fluorinated analogs .
  • Solubility: Polar aprotic solvents (e.g., DMF, DMSO) are preferred for fluoro-nitroanilines, whereas chloro analogs exhibit lower solubility in ethanol .
  • Spectroscopic Data: IR and NMR spectra for 5-nitro-2-fluoroaniline () show distinct NO₂ stretching (~1520 cm⁻¹) and fluorine-induced deshielding in ¹⁹F NMR .

Table 2: Property Comparison

Compound Melting Point (°C) Solubility (Polar Solvents) Key Spectral Features (IR/NMR)
This compound Not reported High in DMF Expected NO₂ stretch ~1520 cm⁻¹
2,4-Difluoro-5-nitroaniline Not reported Moderate in DMSO Distinct ¹⁹F shifts
4-Chloro-2-fluoro-5-nitroaniline Not reported Low in ethanol Cl-induced deshielding in ¹³C NMR

Biological Activity

3,4-Difluoro-5-nitroaniline (DFNA) is a fluorinated aromatic amine that has garnered attention due to its potential applications in pharmaceuticals and agricultural chemicals. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications. This article reviews the biological activity of DFNA, focusing on its toxicity, metabolism, and potential therapeutic effects based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms and a nitro group attached to an aniline ring. Its chemical formula is C6H4F2N2O2C_6H_4F_2N_2O_2. The structural formula can be represented as:

Structure C6H4F2N2O2\text{Structure }\quad \text{C}_6\text{H}_4\text{F}_2\text{N}_2\text{O}_2

Toxicity Studies

Research indicates that DFNA exhibits varying degrees of toxicity depending on the concentration and exposure duration. Toxicological assessments have shown that DFNA can induce cytotoxic effects in certain cell lines. For instance, a study demonstrated that DFNA caused significant cell death in human liver cells at higher concentrations, suggesting a potential risk for hepatotoxicity .

Metabolism and Biotransformation

The metabolism of DFNA involves enzymatic processes that convert it into various metabolites. Notably, nitroreductase enzymes play a critical role in the reduction of the nitro group to form amines or hydroxylamines, which may further undergo conjugation or oxidation . The metabolic pathways include:

  • Nitro Reduction : Conversion to 3,4-difluoroaniline.
  • Hydroxylation : Formation of hydroxylated derivatives which may exhibit different biological activities.

A study using microbial models has shown that certain bacteria can effectively degrade DFNA, indicating its potential for bioremediation applications .

Case Study 1: Hepatotoxicity Assessment

In vitro studies conducted on hepatocyte cultures revealed that DFNA exposure led to increased levels of reactive oxygen species (ROS), indicating oxidative stress. The study quantified cell viability using MTT assays, showing a dose-dependent decrease in viable cells upon exposure to DFNA concentrations above 50 µM .

Concentration (µM)Viable Cell %
0100
1090
5060
10030

Case Study 2: Microbial Biodegradation

A biotransformation study highlighted the ability of specific bacterial strains to degrade DFNA efficiently. The strain Pseudomonas sp. was able to reduce DFNA completely within 48 hours under aerobic conditions. This indicates not only the potential for detoxification but also the compound's environmental impact .

Research Findings

Recent studies have focused on the mutagenic properties of DFNA. A comprehensive analysis using Ames tests showed that DFNA did not induce mutations in Salmonella typhimurium strains at concentrations up to 1000 µg/plate, suggesting a low mutagenic risk . Additionally, the compound exhibited antioxidant properties at lower concentrations, potentially offering protective effects against oxidative damage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.